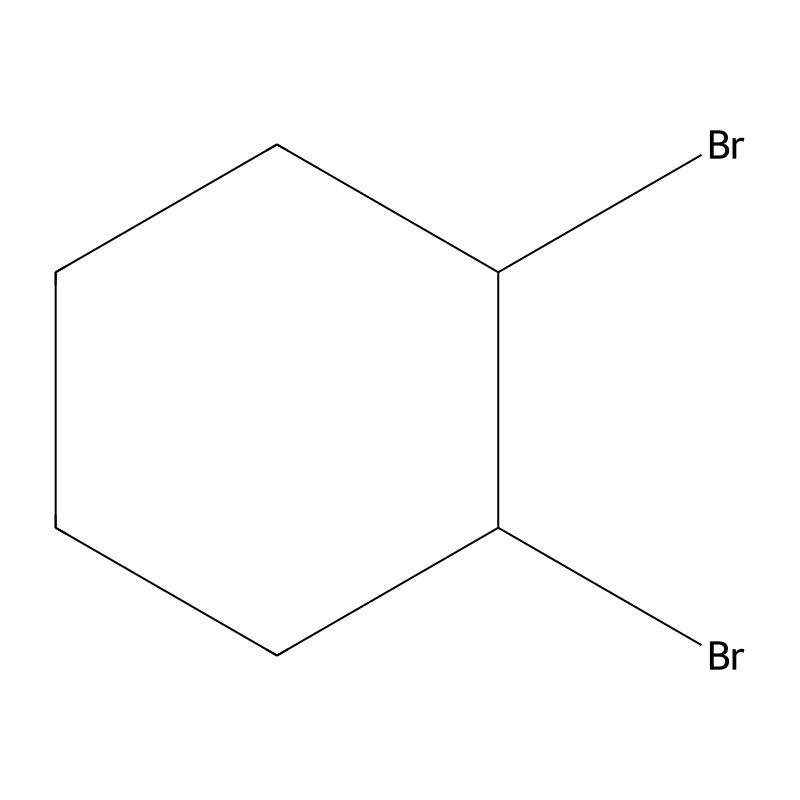1,2-Dibromocyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis Precursor
Reagent for further functionalization
Due to the presence of two bromine atoms, 1,2-dibromocyclohexane serves as a valuable building block for synthesizing various cyclohexane derivatives. The bromine atoms can be readily substituted with other functional groups through reactions like nucleophilic substitution. This allows researchers to create complex organic molecules with specific properties ().
Synthesis of Pharmaceuticals and Agrochemicals
1,2-Dibromocyclohexane is a versatile intermediate used in the production of various pharmaceuticals and agrochemicals. By strategically replacing the bromine atoms, researchers can introduce functionalities crucial for the biological activity of these compounds ().
1,2-Dibromocyclohexane is a cyclic organic compound characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a cyclohexane ring. Its molecular formula is , and it has a molar mass of approximately 241.95 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with trans-1,2-dibromocyclohexane being the more stable configuration due to less steric hindrance between the bulky bromine atoms. It appears as a clear, slightly yellow liquid with a density of about 1.78 g/cm³ and a boiling point of approximately 145 °C at 100 mmHg .
There is no known specific mechanism of action for 1,2-Dibromocyclohexane itself as it primarily functions as a precursor in pharmaceutical synthesis. Its mechanism of action would depend on the final drug molecule it helps create.
1,2-Dibromocyclohexane is likely to exhibit similar hazards as other halogenated organic compounds.
- Elimination Reactions: When treated with strong bases such as alcoholic potassium hydroxide, 1,2-dibromocyclohexane can undergo an elimination reaction (E2 mechanism) to form alkenes. For example, heating it with two equivalents of alcoholic potassium hydroxide yields 1,3-hexadiene as the major product due to the formation of double bonds between adjacent carbon atoms .
- Halogenation: The compound can also serve as an intermediate in halogenation reactions, where it can react further with other halogens to form polyhalogenated derivatives .
1,2-Dibromocyclohexane can be synthesized through several methods:
- Bromination of Cyclohexene: The most common method involves the addition of bromine to cyclohexene in a solvent such as chloroform or carbon tetrachloride. This reaction typically proceeds via an electrophilic addition mechanism to yield the dibrominated product .
- Direct Bromination: Cyclohexane can be reacted directly with bromine gas under controlled conditions (light or heat) to facilitate the formation of dibrominated products .
1,2-Dibromocyclohexane finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
- Research: The compound is used in laboratory settings for studying reaction mechanisms and properties of halogenated hydrocarbons.
Several compounds share structural similarities with 1,2-dibromocyclohexane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Bromocyclohexane | C6H11Br | Contains one bromine atom; less reactive than dibrominated forms. |
| 1,3-Dibromocyclohexane | C6H10Br2 | Bromines on non-adjacent carbons; different reactivity profile. |
| trans-1,3-Dibromocyclohexane | C6H10Br2 | Similar structure but different stereochemistry; can lead to different products upon reaction. |
| cis-1,2-Dibromocyclohexane | C6H10Br2 | Isomeric form with higher steric strain compared to trans. |
The unique aspect of 1,2-dibromocyclohexane lies in its ability to undergo specific elimination reactions that yield conjugated dienes, which are often more stable than their non-conjugated counterparts .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








